molecular formula C9H12ClN3O2 B6180449 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2613387-70-3

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B6180449
CAS RN: 2613387-70-3
M. Wt: 229.7
InChI Key:
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Description

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various human diseases .


Molecular Structure Analysis

The molecular structure of 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is characterized by a pyrrolidine ring attached to a pyrimidin-2-yl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H11N3O2.ClH/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9;/h1,3-4,7H,2,5-6H2,(H,13,14);1H .

Safety and Hazards

The safety information available indicates that 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for research on 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry. The pyrrolidine scaffold is a versatile structure that allows for a wide range of modifications, offering numerous possibilities for the design of new compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves the reaction of pyrimidine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent to form the desired product. The carboxylic acid group on the pyrimidine ring is activated by the coupling agent, allowing it to react with the amine group on the pyrrolidine ring. The resulting intermediate is then hydrolyzed to form the final product in the form of its hydrochloride salt.", "Starting Materials": [ "Pyrimidine-2-carboxylic acid", "Pyrrolidine", "Coupling agent (e.g. EDC, HOBt, DIC)" ], "Reaction": [ "Step 1: Dissolve pyrimidine-2-carboxylic acid and pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent.", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Quench the reaction by adding water and adjust the pH to acidic using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a minimum amount of water and add hydrochloric acid to form the hydrochloride salt.", "Step 7: Filter the product and dry it under vacuum to obtain the final product as a white solid." ] }

CAS RN

2613387-70-3

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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